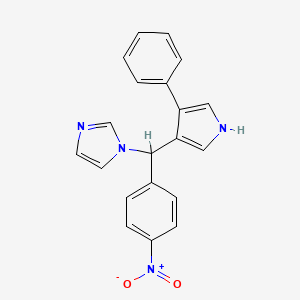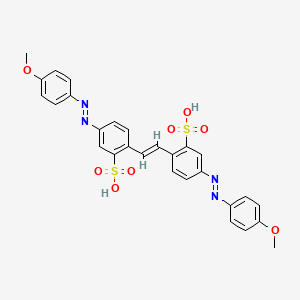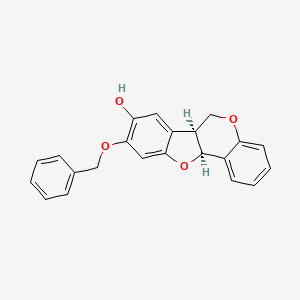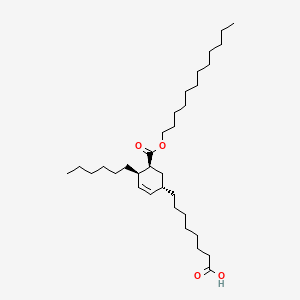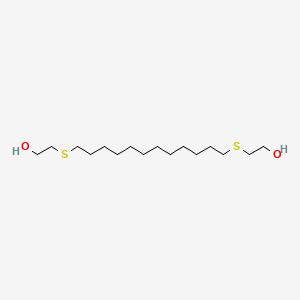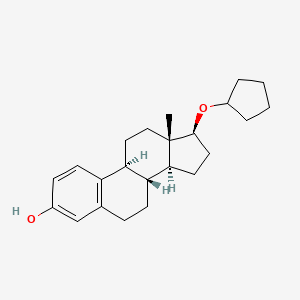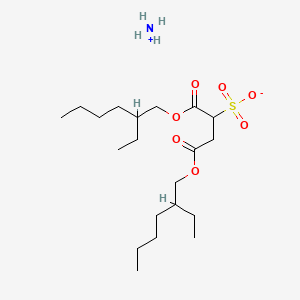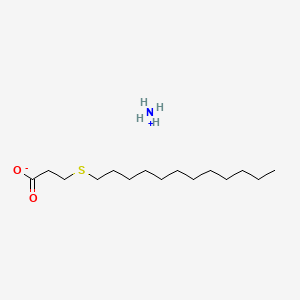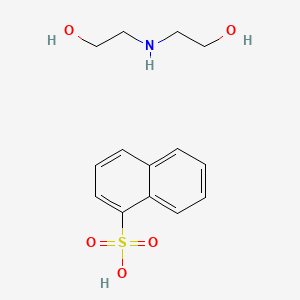
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is a chemical compound with the molecular formula C10H9NO7S2Na. It is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate involves several steps. Typically, the process starts with the nitration of naphthalene, followed by reduction to form the corresponding amine. The hydroxylation and sulfonation steps are then carried out to introduce the hydroxyl and sulfonate groups, respectively. The final product is obtained by neutralizing the compound with sodium hydroxide.
Chemical Reactions Analysis
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent for microscopy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and electrostatic interactions with the amino and hydroxyl groups of the compound .
Comparison with Similar Compounds
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate can be compared with other similar compounds, such as:
- Sodium 8-amino-1,5-naphthalenedisulfonate
- Sodium 3-hydroxy-1,5-naphthalenedisulfonate These compounds share similar structural features but differ in their functional groups and reactivity. Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
93776-87-5 |
|---|---|
Molecular Formula |
C10H8NNaO7S2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
sodium;4-amino-7-hydroxy-5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-7-1-2-8(19(13,14)15)6-3-5(12)4-9(10(6)7)20(16,17)18;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
XYCKNWOLHQBPNL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


